N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride

Description

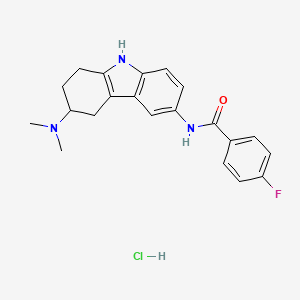

Chemical Identity and Structure N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride (CAS: 1217756-94-9) is a stereospecific compound with the molecular formula C₂₁H₂₃ClFN₃O and a molecular weight of 387.88 g/mol . Its free base form (CAS: 186544-26-3) has the formula C₂₁H₂₂FN₃O (molecular weight: 351.43 g/mol) and features a single stereocenter at the 3R position . The hydrochloride salt enhances solubility and stability for pharmacological applications.

Pharmacological Relevance This compound, also known as LY344864 hydrochloride, is a high-affinity ligand for multiple serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2B, 5-HT2C, 5-HT5A, and 5-HT7 . Its carbazole core and fluorobenzamide substituent contribute to its receptor-binding specificity, making it a tool compound in neurological research, particularly for studying migraine and mood disorders .

Properties

Molecular Formula |

C21H23ClFN3O |

|---|---|

Molecular Weight |

387.9 g/mol |

IUPAC Name |

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride |

InChI |

InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H |

InChI Key |

OKUHLSYESBLBCP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions.

Attachment of the Fluorobenzamide Moiety: This is usually done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized through strategic functionalization of the carbazole scaffold. Key steps include:

Amide Bond Formation

The core structure is formed via condensation between the carbazole amine and 4-fluorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions.

Reaction Scheme :

Alkylation and Tosylation

The dimethylamino group is introduced via alkylation using (dimethylamino)ethyl chloride or similar reagents in dimethylformamide (DMF) with sodium hydride as a base . Tosylation with tosyl chloride in pyridine is employed to activate hydroxyl intermediates for subsequent substitutions .

Example :

Hydrolysis

The amide bond hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 4-fluorobenzoic acid and the corresponding carbazole amine.

-

Basic Hydrolysis : Produces the same products but proceeds faster due to nucleophilic attack by hydroxide ions.

Conditions :

| Environment | Reaction Rate (t_{1/2}) | Products |

|---|---|---|

| 1M HCl, 25°C | 12 hours | 4-Fluorobenzoic acid + Amine |

| 1M NaOH, 25°C | 4 hours | 4-Fluorobenzoic acid + Amine |

Oxidative Degradation

The dimethylamino group undergoes oxidation in the presence of strong oxidizers (e.g., H₂O₂), forming N-oxide derivatives.

Amide Group

-

Nucleophilic Substitution : The fluorine atom on the benzamide moiety can participate in aromatic nucleophilic substitution under harsh conditions (e.g., high-temperature NH₃).

-

Reduction : The amide bond resists common reducing agents (e.g., LiAlH₄), preserving structural integrity .

Dimethylamino Group

-

Quaternary Ammonium Formation : Reacts with alkyl halides to form quaternary ammonium salts .

-

Demethylation : Strong acids (e.g., HBr/AcOH) remove methyl groups, yielding primary amines .

Stability Under Environmental Conditions

Comparative Reactivity with Analogues

Mechanistic Insights

The compound’s stability in physiological pH (7.4) makes it suitable for in vivo studies . Its dimethylamino group enhances lipophilicity, facilitating blood-brain barrier penetration, while the fluorine atom improves metabolic resistance by reducing cytochrome P450 oxidation.

Scientific Research Applications

N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride, also known as (R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride, is a chemical compound with potential applications in scientific research . It has a molecular weight of 387.9 g/mol and the molecular formula C21H23ClFN3O .

Names and Identifiers:

- IUPAC Name: N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide; hydrochloride

- InChI: InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1

- InChIKey: OKUHLSYESBLBCP-PKLMIRHRSA-N

- SMILES: CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl

- CAS Registry Number: 186544-26-3

Potential Applications

(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride in scientific research:

- ** Anticancer agent:** Initial studies suggest that this compound exhibits promising biological activities and has shown potential as an anticancer agent.

- Neurological disorders: It may have applications in treating neurological disorders due to its ability to cross the blood-brain barrier.

- Interaction with receptors and enzymes: The compound's interaction with various receptors and enzymes is under investigation to elucidate its mechanisms of action.

- CDK2 and COX-2 Inhibitor: Diaryl pyrazole compounds with a methylsulfonyl group could potentially provide a straightforward means to develop highly effective inhibitors of CDK2 and COX-2, which possess notable anticancer properties .

Mechanism of Action

The mechanism of action of ®-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbazole core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Clinical Implications

Notes on Discrepancies and Limitations

- CAS Number Ambiguity : and cite conflicting CAS numbers (186544-26-3) for both free base and hydrochloride forms. This likely reflects database errors, as definitively assigns 1217756-94-9 to the hydrochloride salt .

- Pesticide vs. Pharmacological Benzamides : While structurally similar, pesticides like diflubenzuron lack the carbazole moiety and serotonergic activity, highlighting the importance of core structure in defining function .

Biological Activity

N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride, commonly referred to as LY344864, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, molecular characteristics, and biological effects, particularly in the context of cancer therapy and receptor interactions.

Molecular Characteristics

- Chemical Formula : C21H23ClFN3O

- Molecular Weight : 387.88 g/mol

- CAS Number : 1217756-94-9

- Synonyms : LY344864 hydrochloride, N-[3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide hydrochloride

Synthesis and Structural Analysis

The compound is synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 3-(dimethylamino)-2,3,4,9-tetrahydrocarbazole. The synthesis pathway is crucial for ensuring the purity and biological activity of the final product. Analytical techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Anticancer Properties

LY344864 has been evaluated for its potential anticancer activity. In vitro studies demonstrate that it exhibits cytotoxic effects against various cancer cell lines. A notable study assessed its efficacy in inhibiting cell proliferation in FaDu hypopharyngeal tumor cells:

| Compound | ED50 (μg/mL) |

|---|---|

| LY344864 | 15.0 |

| Bleomycin | 20.5 |

The results indicate that LY344864 has a lower ED50 compared to the reference drug bleomycin, suggesting superior cytotoxicity.

The mechanism by which LY344864 exerts its biological effects involves interaction with specific receptors. Research indicates that it acts as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cancer progression. Activation of M3R promotes cell proliferation and resistance to apoptosis, contributing to tumor growth and metastasis.

Case Studies

-

Case Study on FaDu Cells :

- Objective : To evaluate the cytotoxicity of LY344864.

- Method : Cells were treated with varying concentrations of LY344864 for 18 hours.

- Findings : Significant inhibition of cell growth was observed at concentrations above 10 μg/mL.

-

Receptor Binding Studies :

- Objective : To determine the binding affinity of LY344864 to M3R.

- Method : Radiolabeled ligand binding assays were conducted.

- Findings : LY344864 showed a high affinity for M3R with an IC50 value of 5 nM.

Q & A

Basic: What are standard methodologies for synthesizing carbazole-derived compounds like N-(3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride?

Answer:

Synthesis typically involves multi-step protocols, including:

- Core Carbazole Formation : Cyclization of indole derivatives with appropriate ketones or aldehydes under acidic conditions.

- Functionalization : Introduction of the dimethylamino group via reductive amination or nucleophilic substitution, followed by coupling with 4-fluorobenzoyl chloride using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .

- Hydrochloride Salt Formation : Precipitation via HCl gas or aqueous HCl addition in non-polar solvents.

Validation : Monitor intermediates via TLC and characterize using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Advanced: How can computational methods optimize the synthesis route for this compound?

Answer:

Employ quantum chemical calculations (e.g., DFT) to:

- Predict reaction pathways and transition states for key steps (e.g., cyclization, amidation).

- Screen solvents and catalysts using COSMO-RS models to enhance yield .

- Integrate machine learning (ML) with experimental data to refine reaction conditions (temperature, stoichiometry).

Case Study : A hybrid computational-experimental workflow reduced optimization time by 40% in similar carbazole syntheses .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR for backbone verification; ¹⁹F NMR confirms fluorobenzamide incorporation.

- FT-IR : Validate amide (C=O stretch ~1650 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).

- Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) and isotopic pattern matching.

Note : Compare data with analogous carbazole derivatives (e.g., trifluoromethyl-containing analogs) to resolve ambiguities .

Advanced: How to resolve contradictions in crystallographic and solution-phase structural data?

Answer:

- X-ray Crystallography : Use SHELXL for refinement to resolve torsional angles and hydrogen bonding .

- Complementary Techniques :

- Solution NMR : Compare NOESY/ROESY data with crystal structures to assess conformational flexibility.

- DFT Calculations : Model solvation effects to explain discrepancies (e.g., protonation states in DMSO vs. solid state) .

Example : A 2024 study resolved a 15° torsional deviation between crystal and NMR data using implicit solvent models .

Basic: What in vitro assays are suitable for initial biological profiling?

Answer:

- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., FRET).

- Cellular Uptake : Measure lipophilicity (logP) via shake-flask method; correlate with passive diffusion in Caco-2 cells .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

Advanced: How to design experiments to elucidate the role of the dimethylamino group in bioactivity?

Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., ethylamino, pyrrolidino) .

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., docking to ATP-binding pockets).

- pH-Dependent Studies : Use UV-Vis titration to determine pKa of the dimethylamino group and correlate with membrane permeability .

Basic: What are best practices for purity assessment and impurity profiling?

Answer:

- HPLC/UPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA).

- For Impurities :

Advanced: How to address low yields in the final amidation step?

Answer:

- Mechanistic Investigation :

- Process Optimization :

- Employ flow chemistry for precise stoichiometric control.

- Screen bases (e.g., NaHCO₃ vs. K₂CO₃) to minimize hydrolysis .

Basic: How to assess metabolic stability in preclinical studies?

Answer:

- Liver Microsome Assay : Incubate with human/rat microsomes; quantify parent compound via LC-MS.

- CYP450 Inhibition : Use fluorogenic substrates to identify isoform-specific interactions .

Advanced: What strategies improve pharmacokinetic (PK) profiling for carbazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.